PA (egg PC)(sodiuM salt)

mTOR signaling muscle hypertrophy phospholipid bioactivity

Choose egg-derived PA sodium salt for temperature-controlled biophysics. Its discrete 14°C gel-to-liquid-crystalline transition enables lipid domain and calcium-induced PA clustering studies—soy PA lacks any detectable transition. Contains 1.7% arachidonic acid for PLA2-mediated eicosanoid research. Moderate mTOR activation (+221%) provides physiologically relevant signaling range. Strong negative curvature (R0p = -46 Å) is essential for membrane fission reconstitution. These source-specific properties make egg PA irreplaceable versus soy or synthetic alternatives.

Molecular Formula C37H70NaO8P
Molecular Weight 696.9 g/mol
Cat. No. B12086551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePA (egg PC)(sodiuM salt)
Molecular FormulaC37H70NaO8P
Molecular Weight696.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]
InChIInChI=1S/C37H71O8P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(39)45-35(34-44-46(40,41)42)33-43-36(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,35H,3-16,19-34H2,1-2H3,(H2,40,41,42);/q;+1/p-1/b18-17+;
InChIKeyPPYXMAJBOKWTQX-ZAGWXBKKSA-M
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PA (egg PC)(sodium salt): Natural Egg-Derived Phosphatidic Acid for Biophysical and Signaling Research


PA (egg PC)(sodium salt) (CAS 383907-53-7) is a natural phosphatidic acid (PA) derived from egg phosphatidylcholine via phospholipase D hydrolysis . It consists of a glycerol backbone esterified with two fatty acyl chains and a phosphate headgroup, supplied as a sodium salt . As an anionic phospholipid with a molecular weight of approximately 696.9 g/mol, it serves as both a membrane structural component and a key signaling lipid involved in mTOR pathway activation and membrane curvature modulation [1].

Why Egg-Derived PA Cannot Be Substituted with Soy or Synthetic Analogs Without Experimental Validation


Despite sharing the same phosphoglycerolipid backbone, phosphatidic acid (PA) from different biological sources exhibits markedly distinct fatty acyl compositions and consequent biophysical behaviors. Egg-derived PA is enriched in saturated fatty acids (palmitic acid ~26%) and monounsaturated oleic acid (~41%), with significant arachidonic acid content (~1.7%) [1]. In contrast, soybean-derived PA is dominated by polyunsaturated linoleic acid (~55%) [2]. These compositional differences translate into divergent phase transition temperatures, membrane curvature properties, and signaling efficacy. Egg PA undergoes a defined gel-to-liquid-crystalline phase transition at 14°C, whereas unsaturated soybean phospholipids show no detectable transitions in the biological temperature range [3]. Furthermore, direct comparative studies reveal that soy-PA stimulates mTOR signaling 3-fold more potently than egg-PA (+636% vs +221%), underscoring that these materials are not functionally interchangeable [4].

PA (egg PC)(sodium salt): Quantitative Differentiation Evidence vs. Soy-Derived and Synthetic Analogs


mTOR Signaling Activation: Soy-PA Outperforms Egg-PA by 3-Fold in Direct Head-to-Head Comparison

In a direct head-to-head comparison using C2C12 myoblast cells, soy-derived PA stimulated mTOR signaling (measured as P-p70-389/total p70 ratio) by +636%, whereas egg-derived PA achieved only +221% activation relative to control [1]. This quantitative difference establishes that egg-PA exhibits lower mTOR agonism compared to soy-PA, making it less suitable for applications requiring maximal mTOR activation but potentially advantageous in systems where moderated signaling is desired.

mTOR signaling muscle hypertrophy phospholipid bioactivity

Gel-to-Liquid-Crystalline Phase Transition: Egg PA Exhibits Defined 14°C Transition; Soy Phospholipids Show No Detectable Transitions

X-ray diffraction studies reveal that egg PA undergoes a well-defined gel-to-liquid-crystalline phase transition with a midpoint at 14°C [1]. In contrast, unsaturated soybean phospholipids show no detectable phase transitions across the biological temperature range (0-50°C) [2]. This stark difference arises from egg PA's higher saturated fatty acid content (palmitic acid ~26% plus stearic acid ~9%) compared to the predominantly polyunsaturated acyl chains in soybean PA (linoleic acid ~55%) [3].

membrane biophysics phase behavior liposome formulation

Fatty Acyl Chain Composition: Egg PA Contains 41% Oleic Acid and 1.7% Arachidonic Acid; Soy PA Dominated by 55% Linoleic Acid

Egg yolk-derived PA contains a distinctive fatty acid profile: oleic acid (C18:1) at 41.5%, palmitic acid (C16:0) at 26.3%, linoleic acid (C18:2) at 16.2%, stearic acid (C18:0) at 9.2%, and arachidonic acid (C20:4) at 1.7% [1]. Soybean-derived PA, by contrast, is dominated by linoleic acid at approximately 54.8%, with lower oleic acid (17.9%) and palmitic acid (15.4%), and contains negligible C20+ fatty acids [2]. The presence of arachidonic acid in egg PA provides a substrate for eicosanoid signaling studies unavailable with soy PA.

lipidomics membrane fluidity oxidative stability

Commercial Purity and Specification: Egg PA Available at ≥98-99% Purity; Comparable to Soy PA But with Stricter Fatty Acid Chain Characterization

Egg PA (sodium salt) is commercially available at ≥98% purity (Sigma-Aldrich P9511) and >99% purity (Avanti 840101P) . Soybean PA is also available at 98% purity (as ammonium salt) . However, egg PA specifications typically include detailed fatty acid chain distribution data (e.g., C16:0 32.2-36.2%, C18:1 16-20%) [1], whereas soy PA specifications focus on total phospholipid content rather than acyl chain profiling. Pricing for egg PA ranges from approximately $65 for 5 mg to $552 for 100 mg (Sigma P9511) .

procurement quality control analytical standardization

Spontaneous Membrane Curvature: Egg PA Confers Negative Curvature (-46 Å R0p); Essential for Membrane Fission Studies

Under physiological conditions (pH 7.0, 150 mM NaCl), egg-derived PA exhibits a spontaneous radius of curvature (R0p) of -46 Å, indicating a strong tendency to induce negative membrane curvature [1]. This property distinguishes PA from lysophosphatidic acid (LPA, R0p = +20 Å), which induces positive curvature. The negative curvature of egg PA facilitates membrane bending and fission events, making it essential for reconstituting intracellular trafficking processes in vitro [2].

membrane curvature liposome fusion biomembrane modeling

PA (egg PC)(sodium salt): Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Temperature-Dependent Membrane Domain and Phase Separation Studies

Egg PA's well-defined gel-to-liquid-crystalline phase transition at 14°C enables temperature-controlled experiments on lipid domain formation, phase coexistence, and metal-ion-dependent phase behavior [1]. Researchers studying membrane lateral organization or calcium-induced PA clustering require this discrete transition behavior; soy-derived PA, lacking any detectable phase transition between 0-50°C, cannot support such temperature-dependent analyses [2].

Physiological-Range mTOR Signaling Modulation

For studies requiring mTOR activation within a physiologically relevant dynamic range (rather than supraphysiological stimulation), egg PA's +221% activation provides a more moderate signal than soy PA's +636% [1]. This makes egg PA preferable for mechanistic studies of mTOR regulation where excessive pathway activation would confound interpretation.

Arachidonic Acid-Dependent Eicosanoid Signaling Research

Egg PA uniquely contains approximately 1.7% arachidonic acid (C20:4) [1], providing an endogenous substrate pool for phospholipase A2-mediated release and downstream eicosanoid production. Soy PA, lacking C20+ fatty acids entirely, cannot support such studies. This compositional distinction makes egg PA essential for investigating the intersection of phospholipid signaling and inflammatory mediator biosynthesis.

Membrane Fission and Vesicle Trafficking Reconstitution

Egg PA's strong negative spontaneous curvature (R0p = -46 Å) [1] is mechanistically required for reconstituting membrane fission events in vitro. This property enables studies of dynamin-mediated vesicle scission, endosomal sorting, and Golgi trafficking. Neutral lipids or positively-curving species like LPA (R0p = +20 Å) cannot drive the membrane bending necessary for fission, establishing egg PA as an irreplaceable component in these reconstituted systems [2].

Technical Documentation Hub

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